(2-Bromo-5-trifluoromethyl-benzyl)-carbamic acid tert-butyl ester
Overview
Description
(2-Bromo-5-trifluoromethyl-benzyl)-carbamic acid tert-butyl ester is a chemical compound with the molecular formula C12H12BrF3O2. It is known for its unique structural properties, which include a bromine atom and a trifluoromethyl group attached to a benzyl ring, along with a carbamic acid tert-butyl ester functional group. This compound is used in various scientific research applications due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-5-trifluoromethyl-benzyl)-carbamic acid tert-butyl ester typically involves the following steps:
Starting Materials: The synthesis begins with 2-bromo-5-trifluoromethylbenzyl alcohol.
Reaction with Isocyanate: The benzyl alcohol is reacted with tert-butyl isocyanate in the presence of a catalyst such as dibutyltin dilaurate. The reaction is carried out under an inert atmosphere, typically nitrogen, at a temperature range of 50-70°C.
Purification: The resulting product is purified using column chromatography to obtain the desired this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and automated systems to ensure precise control over reaction conditions. The purification process may involve crystallization or distillation techniques to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions
(2-Bromo-5-trifluoromethyl-benzyl)-carbamic acid tert-butyl ester undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The benzyl group can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., DMF, DMSO), and catalysts (e.g., palladium).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, dichloromethane).
Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride), solvents (e.g., ether, THF).
Major Products Formed
Substitution: Formation of substituted benzyl derivatives.
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of benzyl alcohol derivatives.
Scientific Research Applications
(2-Bromo-5-trifluoromethyl-benzyl)-carbamic acid tert-butyl ester is used in various scientific research applications, including:
Chemistry: As a building block in organic synthesis for the preparation of more complex molecules.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Medicine: As a potential intermediate in the synthesis of pharmaceutical compounds.
Industry: In the development of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of (2-Bromo-5-trifluoromethyl-benzyl)-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups enhance its reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins or enzymes. This interaction can inhibit enzyme activity or alter protein function, making it useful in biochemical studies.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-trifluoromethylbenzaldehyde: Similar structure but with an aldehyde group instead of a carbamic acid ester.
2-Bromo-5-trifluoromethylbenzoic acid: Similar structure but with a carboxylic acid group.
2-Bromo-5-trifluoromethylbenzyl alcohol: Similar structure but with a hydroxyl group.
Uniqueness
(2-Bromo-5-trifluoromethyl-benzyl)-carbamic acid tert-butyl ester is unique due to its combination of functional groups, which provide a balance of reactivity and stability. This makes it a versatile intermediate in organic synthesis and a valuable tool in scientific research.
Properties
IUPAC Name |
tert-butyl N-[[2-bromo-5-(trifluoromethyl)phenyl]methyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrF3NO2/c1-12(2,3)20-11(19)18-7-8-6-9(13(15,16)17)4-5-10(8)14/h4-6H,7H2,1-3H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBUULIMCKQWSMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=C(C=CC(=C1)C(F)(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrF3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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